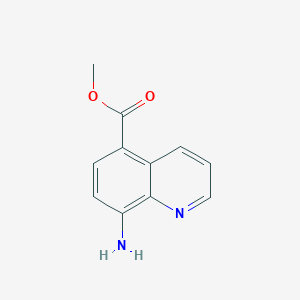![molecular formula C5H9NO B13504477 2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
2-Oxabicyclo[2.1.1]hexan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and agrochemistry due to its potential as a bioisostere for ortho- and meta-substituted benzenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve the cycloaddition of 1,5-dienes. This reaction can be catalyzed using a mercury lamp, although this method requires specialized equipment and is challenging to scale up . Another approach involves iodocyclization reactions, which have been shown to be practical and versatile for creating the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition and iodocyclization reactions suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the bicyclic structure.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[2.1.1]hexan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine involves its role as a bioisostere, mimicking the geometric and electronic properties of ortho- and meta-substituted benzenes. This allows it to interact with molecular targets in a similar manner to these benzene derivatives, thereby modulating biological pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the oxygen atom.
Bicyclo[1.1.1]pentanes: These are smaller bicyclic compounds used as bioisosteres for para-substituted benzenes.
Cyclopropanes and Cyclopentanes: These monocyclic compounds are also used as bioisosteres but offer different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct electronic and geometric properties. This makes it a valuable scaffold for designing bioactive molecules with improved solubility, reduced lipophilicity, and enhanced bioactivity .
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2 |
Clave InChI |
DSSBJDATWRZQHE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


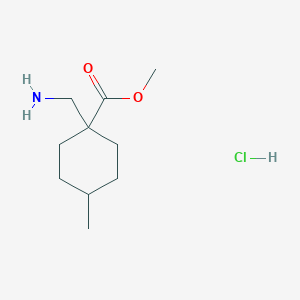
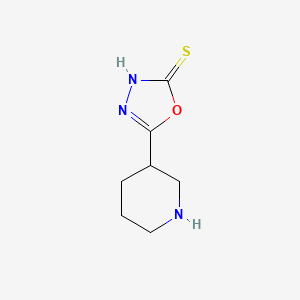
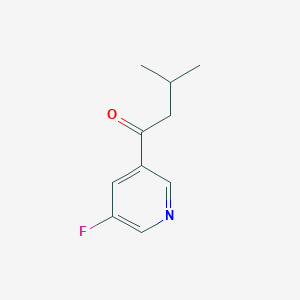



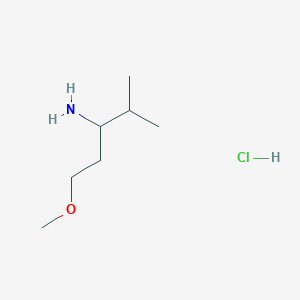
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
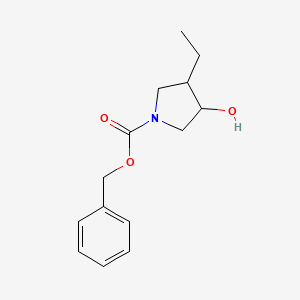
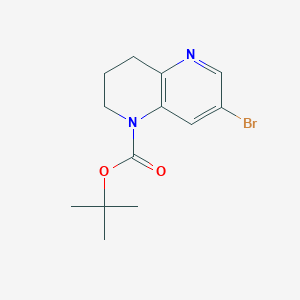
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
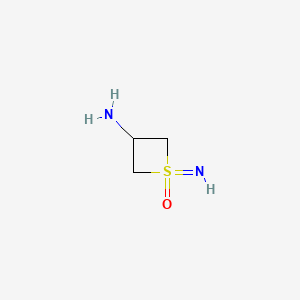
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
